molecular formula C14H11ClN2O2 B282147 N-(4-chlorobenzoyl)-N'-phenylurea

N-(4-chlorobenzoyl)-N'-phenylurea

Cat. No. B282147
M. Wt: 274.7 g/mol
InChI Key: JACVPPZEQLZNQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzoyl)-N'-phenylurea, also known as 4CPU, is a chemical compound that has been studied extensively in scientific research. It is a white crystalline solid that is soluble in organic solvents. 4CPU is used in a variety of applications, including as a herbicide and as a tool for studying the mechanisms of action of certain enzymes. In

Scientific Research Applications

N-(4-chlorobenzoyl)-N'-phenylurea has been used extensively in scientific research due to its ability to inhibit certain enzymes. It is commonly used as a tool for studying the mechanisms of action of enzymes such as urease and carbonic anhydrase. Additionally, N-(4-chlorobenzoyl)-N'-phenylurea has been used as a herbicide to control the growth of weeds in crops.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzoyl)-N'-phenylurea involves its ability to bind to the active site of certain enzymes, inhibiting their activity. Specifically, N-(4-chlorobenzoyl)-N'-phenylurea is known to inhibit the activity of urease and carbonic anhydrase by binding to their active sites and preventing the substrate from binding.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-chlorobenzoyl)-N'-phenylurea are largely dependent on the specific enzyme being inhibited. Inhibition of urease can lead to a decrease in the production of ammonia, which is important for nitrogen metabolism in plants. Inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which are important for pH regulation in the body.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chlorobenzoyl)-N'-phenylurea in lab experiments is its ability to selectively inhibit certain enzymes, allowing researchers to study their specific mechanisms of action. However, a limitation of using N-(4-chlorobenzoyl)-N'-phenylurea is that it may have off-target effects on other enzymes, leading to potential complications in experimental results.

Future Directions

There are several future directions for research involving N-(4-chlorobenzoyl)-N'-phenylurea. One area of interest is the development of more potent and selective inhibitors of urease and carbonic anhydrase. Additionally, N-(4-chlorobenzoyl)-N'-phenylurea may have potential applications in the treatment of diseases such as cancer and Alzheimer's disease, which are characterized by abnormal enzyme activity. Further research is needed to explore these potential applications.

Synthesis Methods

The synthesis of N-(4-chlorobenzoyl)-N'-phenylurea involves the reaction of 4-chlorobenzoyl chloride with phenylurea in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization. This method has been optimized over the years to improve yield and purity.

properties

Molecular Formula

C14H11ClN2O2

Molecular Weight

274.7 g/mol

IUPAC Name

4-chloro-N-(phenylcarbamoyl)benzamide

InChI

InChI=1S/C14H11ClN2O2/c15-11-8-6-10(7-9-11)13(18)17-14(19)16-12-4-2-1-3-5-12/h1-9H,(H2,16,17,18,19)

InChI Key

JACVPPZEQLZNQH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)NC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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